Lomitapide metabolite M4
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Overview
Description
Lomitapide metabolite M4 is a derivative of lomitapide, a microsomal triglyceride transfer protein inhibitor used primarily for the treatment of homozygous familial hypercholesterolemia. This metabolite is formed during the metabolic process of lomitapide in the body and plays a role in the overall pharmacokinetics and pharmacodynamics of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide involves multiple steps, including the formation of its metabolites it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M4 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lomitapide metabolite M4 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 enzymes.
Reduction: Involves the gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as cytochrome P-450 enzymes.
Reducing agents: Such as hydrogen gas or metal hydrides.
Solvents: Organic solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of lomitapide, with M4 being one of the primary metabolites .
Scientific Research Applications
Lomitapide metabolite M4 has several scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical properties of lomitapide.
Biology: Helps in understanding the biological effects and interactions of lomitapide in the body.
Medicine: Plays a role in the pharmacokinetics and pharmacodynamics of lomitapide, aiding in the development of more effective treatments for hypercholesterolemia.
Industry: Used in the pharmaceutical industry for the development and testing of new drugs and formulations
Mechanism of Action
Lomitapide metabolite M4 exerts its effects by inhibiting the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Lomitapide Metabolite M1: Another major metabolite of lomitapide, formed via cytochrome P-450 metabolism.
Lomitapide Metabolite M3: Also formed through the same metabolic pathway and shares similar properties with M4.
Uniqueness
Lomitapide metabolite M4 is unique due to its specific role in the metabolic pathway of lomitapide and its distinct chemical properties. Unlike M1 and M3, M4 may have different pharmacokinetic and pharmacodynamic profiles, contributing to the overall efficacy and safety of lomitapide .
Properties
IUPAC Name |
9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O/c26-25(27,28)17-30-23(32)24(13-5-6-14-31-15-11-18(29)12-16-31)21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,18H,5-6,11-17,29H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWFNNGDBFAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCCC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182431-14-7 |
Source
|
Record name | 9-(4-(4-Amino-1-piperidinyl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(4-(4-AMINO-1-PIPERIDINYL)BUTYL)-N-(2,2,2-TRIFLUOROETHYL)-9H-FLUORENE-9-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J4HS5NG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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